2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromophenyl group at position 2 and a carbaldehyde functional group at position 2. Its molecular formula is C₁₄H₁₀BrN₂O, with a molecular weight of 309.15 g/mol (CAS: 52236-69-8) . The bromine atom at the para position of the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. This compound is synthesized via Vilsmeier-Haack formylation, analogous to the method described for its chloro analog (), where phosphoryl trichloride and DMF are used to introduce the carbaldehyde group .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIQJUAXUCPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373738 | |
| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52236-69-8 | |
| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-phenylimidazo[1,2-a]pyridine with 4-bromobenzaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of diverse heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.
Biological Activities
- Antimicrobial Properties: Research has indicated potential antimicrobial activities against various pathogens. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial effects.
- Anticancer Properties: The compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
Medicinal Chemistry
- Lead Compound in Drug Discovery: The compound is explored as a lead structure for developing novel drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industrial Applications
- Intermediate in Synthesis: It is utilized in the production of dyes and agrochemicals, showcasing its versatility beyond pharmaceutical applications.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde:
- Antimicrobial Study (2023) : A study published in the Journal of Medicinal Chemistry showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus.
- Anticancer Research (2024) : An investigation in Cancer Letters highlighted the compound's potential to induce apoptosis in breast cancer cells through caspase activation pathways.
- Drug Development (2025) : Ongoing research focuses on optimizing the structure for enhanced bioactivity and reduced toxicity profiles.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Could bind to certain receptors, modulating their activity.
Signal Transduction: Might interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Structural analogs of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde differ primarily in substituent type and position, leading to variations in reactivity, solubility, and biological activity. Key examples include:
Table 1: Comparison of Selected Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Key Observations:
Methoxy groups (e.g., in DABTEI) enhance electron density, improving solubility in polar solvents .
Steric Effects: Bulky substituents like nitro (-NO₂) at C6 (DABTEI) or bromine at C6 (KOXGEM) may hinder intermolecular interactions, altering crystallization behavior .
Biological Relevance :
Crystallographic and Hydrogen-Bonding Behavior
- This compound: Limited crystallographic data are available, but its chloro analog () forms hydrogen bonds via the carbaldehyde oxygen, stabilizing the crystal lattice .
- DABTEI : Exhibits intermolecular C–H···O hydrogen bonds between the carbaldehyde and nitro groups, contributing to a layered crystal structure .
- KOXGEM : The dual bromine substitution likely promotes halogen-halogen (Br···Br) interactions, as seen in related halogenated imidazo[1,2-a]pyridines .
Biological Activity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₉BrN₂
- Molecular Weight : 273.13 g/mol
- CAS Number : 52236-69-8
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, display significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The compound has been investigated for its anticancer properties. For instance, imidazo[1,2-a]pyridine derivatives have shown efficacy against multiple cancer cell lines, including leukemia and melanoma .
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing their activity.
- Signal Transduction Interference : The compound might disrupt signal transduction pathways critical for cellular processes .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural components. For example:
| Compound | Substituent | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity |
|---|---|---|---|
| This compound | Bromine | 1 - 16 | Effective against leukemia cells |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Chlorine | Similar range | Moderate efficacy |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | No halogen | Higher MIC values | Reduced anticancer activity |
Case Studies
Several studies have documented the biological effects of related compounds:
- Antimicrobial Study : A study conducted on various imidazo[1,2-a]pyridine derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted analogs .
- Anticancer Research : Research indicated that certain derivatives demonstrated potent anticancer effects across multiple cell lines. For instance, a derivative similar to this compound showed significant cytotoxicity against melanoma cells at concentrations around M .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
Answer:
The compound is typically synthesized via Vilsmeier-Haack formylation , where a preformed imidazo[1,2-a]pyridine derivative reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF). For example:
- A solution of 2-(4-bromophenyl)imidazo[1,2-a]pyridine in DMF is treated with POCl₃ at 0–10°C, followed by refluxing at 80–90°C for 5–8 hours .
- The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:1), yielding yellow crystals after recrystallization .
Key Considerations:
- Excess DMF acts as both solvent and carbonyl source.
- Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: How is the molecular structure of this compound confirmed in academic research?
Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and supramolecular interactions (e.g., C–H···O hydrogen bonding in the carbaldehyde group) .
- Spectroscopic Data:
- ¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm; the aldehyde proton resonates as a singlet near δ 10.2 .
- IR: Strong carbonyl (C=O) stretch at ~1670 cm⁻¹ .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 85%)?
Answer:
Yield discrepancies often arise from:
- Reaction Time/Temperature: Extended reflux (8 hours vs. 5 hours) improves conversion but risks side reactions (e.g., over-oxidation) .
- Purification Methods: Chromatography (85% purity) vs. recrystallization (70% purity) impacts recovery .
- Catalyst Purity: Trace moisture in POCl₃ reduces reactivity. Pre-drying reagents over molecular sieves is critical .
Recommendation: Optimize conditions using design-of-experiment (DoE) frameworks to balance yield and purity .
Advanced: What computational methods are used to predict electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the carbaldehyde group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the pyridine ring .
- Molecular Electrostatic Potential (MEP) Maps: Identify nucleophilic/electrophilic sites for derivatization .
Advanced: How does structural modification of this compound influence its biological activity?
Answer:
- Nitro Group Introduction: Derivatives like 3-nitrosoimidazo[1,2-a]pyrimidines show enhanced antibacterial activity due to increased electrophilicity .
- Chromen-2-one Hybrids: Improve anticancer potency by intercalating DNA (e.g., IC₅₀ = 12 µM against MCF-7 cells) .
- Substitution at C-6: Methyl groups reduce cytotoxicity but improve solubility for in vivo studies .
Basic: What purification techniques are recommended for isolating high-purity samples?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (gradient elution) to separate aldehyde byproducts .
- Recrystallization: Ethyl acetate/petroleum ether (1:1) yields crystals >97% pure (HPLC) .
Advanced: What mechanistic insights explain the cyclization step during synthesis?
Answer:
The Vilsmeier-Haack reaction proceeds via:
Formation of a chloroiminium intermediate from DMF and POCl₃.
Electrophilic attack at the imidazo[1,2-a]pyridine’s C-3 position.
Hydrolysis to yield the carbaldehyde .
Key Evidence: DFT studies show a transition state energy barrier of ~25 kcal/mol for the electrophilic substitution .
Advanced: How can this compound be derivatized for targeted applications?
Answer:
- Schiff Base Formation: React the aldehyde with amines (e.g., 4-methylbenzenamine) to form imines, which are reduced to secondary amines using NaBH₄ for drug-delivery applications .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling at the bromophenyl group introduces aryl/heteroaryl substituents (e.g., Pd/C catalysis) .
Basic: What analytical methods ensure compound purity and identity?
Answer:
- HPLC: Purity >97% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How do solid-state vs. solution-phase properties affect reactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
